molecular formula C19H16N2 B13132518 1-(9h-Fluoren-2-yl)-2-phenylhydrazine CAS No. 26319-86-8

1-(9h-Fluoren-2-yl)-2-phenylhydrazine

Cat. No.: B13132518
CAS No.: 26319-86-8
M. Wt: 272.3 g/mol
InChI Key: BHAKLIHFPLHVAD-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-yl)-2-phenylhydrazine is an organic compound that features a fluorene moiety attached to a phenylhydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine typically involves the reaction of 9H-fluoren-2-ylamine with phenylhydrazine under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Fluorenones and related derivatives.

    Reduction: Amines and other reduced forms of the hydrazine group.

    Substitution: Various substituted fluorenes and phenylhydrazines.

Scientific Research Applications

1-(9H-Fluoren-2-yl)-2-phenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Uniqueness: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine stands out due to its combination of a fluorene moiety with a phenylhydrazine group, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

26319-86-8

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)-2-phenylhydrazine

InChI

InChI=1S/C19H16N2/c1-2-7-16(8-3-1)20-21-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20-21H,12H2

InChI Key

BHAKLIHFPLHVAD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC=CC=C4

Origin of Product

United States

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